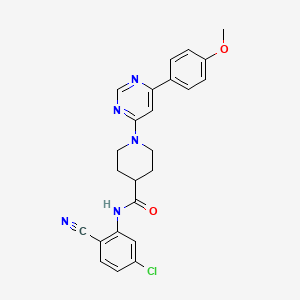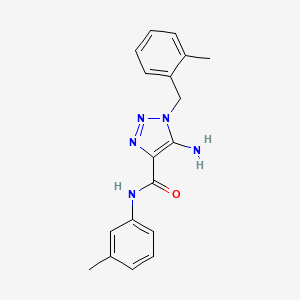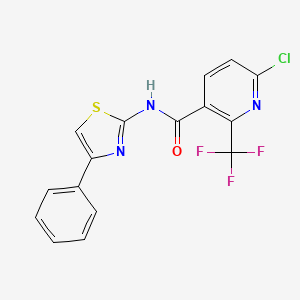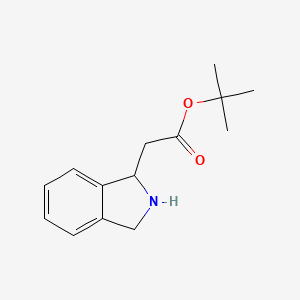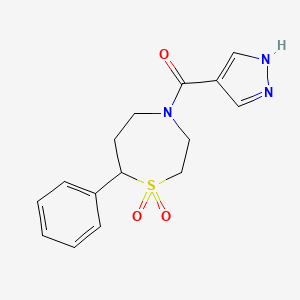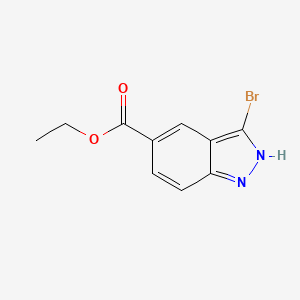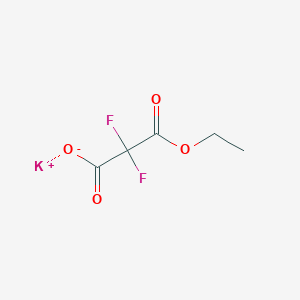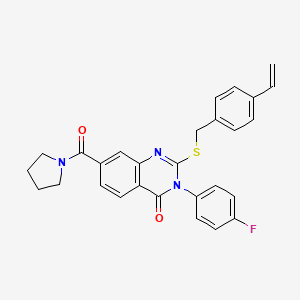
3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H24FN3O2S and its molecular weight is 485.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Quinazolinone derivatives have shown promising in vitro cytotoxicity against various cancer cell lines. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. Some compounds demonstrated significant cytotoxicity, suggesting potential application in cancer therapy (Mphahlele, Khoza, & Mabeta, 2016).
Anti-Inflammatory Activity
Fluorine-substituted quinazolinone derivatives have been investigated for their anti-inflammatory activities. Two fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives displayed significant inhibitory effects on LPS-induced NO secretion, indicating potential for anti-inflammatory applications (Sun et al., 2019).
Antimicrobial Activities
Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good antimicrobial activities, suggesting their potential use in treating microbial infections (Yan et al., 2016).
Optoelectronic Materials
Quinazolinones have also found applications beyond medicinal chemistry. They have been explored for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazolinone and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O2S/c1-2-19-5-7-20(8-6-19)18-35-28-30-25-17-21(26(33)31-15-3-4-16-31)9-14-24(25)27(34)32(28)23-12-10-22(29)11-13-23/h2,5-14,17H,1,3-4,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIQEPZWJHFSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)
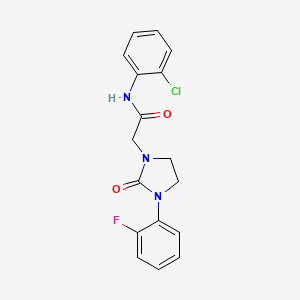

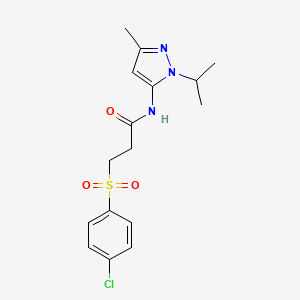
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2439792.png)
